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molecular formula C12H13NO5 B8116166 2-(2-(2-Hydroxyethoxy)ethoxy)isoindoline-1,3-dione CAS No. 185022-23-5

2-(2-(2-Hydroxyethoxy)ethoxy)isoindoline-1,3-dione

Cat. No. B8116166
M. Wt: 251.23 g/mol
InChI Key: ZCMQVTBCWMEJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09220789B2

Procedure details

To a stirred solution of N-hydroxyphtalimide (4.3 g, 26.2 mmol) in dry DMF (mL) was added DBU (4.0 g, 26.2 mmol). To this dark red solution was added monotosylate of diethylene glycol (6.8 g, 26.2 mmol). The reaction mixture was heated at 80° C. overnight, concentrated in vacuo, dissolved in ethyl acetate (200 mL) and extracted with saturated sodium bicarbonate until the aqueous phase was colorless. The organic phase was evaporated and dried by coevaporation with toluene. The title product was obtained after purification by flash silica gel chromatography as white solid. Yield 74%.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].C1CCN2C(=NCCC2)CC1.CC1C=CC(S([O-])(=O)=O)=CC=1.[CH2:35]([OH:41])[CH2:36][O:37][CH2:38][CH2:39]O>CN(C=O)C>[OH:41][CH2:35][CH2:36][O:37][CH2:38][CH2:39][O:1][N:2]1[C:3](=[O:12])[C:4]2=[CH:11][CH:10]=[CH:9][CH:8]=[C:5]2[C:6]1=[O:7]

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
4 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-]
Name
Quantity
6.8 g
Type
reactant
Smiles
C(COCCO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated sodium bicarbonate until the aqueous phase
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by coevaporation with toluene

Outcomes

Product
Name
Type
product
Smiles
OCCOCCON1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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